4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of azido and tetrafluorobenzoic acid groups, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt typically involves the introduction of azido groups into the tetrafluorobenzoic acid framework. This can be achieved through a series of chemical reactions, including nucleophilic substitution and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry and photoaffinity labeling, enabling the study of complex molecular interactions.
Biology: The compound is employed in the labeling and tracking of biomolecules, facilitating the investigation of biological processes.
Mechanism of Action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt involves the formation of reactive intermediates upon exposure to specific conditions, such as light or heat. These intermediates can then interact with molecular targets, leading to covalent modifications. The pathways involved include the generation of nitrenes from the azido group, which can insert into various chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Azidobenzoic acid
- 3-(4-Azidophenyl)propionic acid
- 4,4′-Methylenebis(phenyl isocyanate)
Uniqueness
Compared to similar compounds, 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is unique due to its tetrafluorinated benzoic acid structure, which enhances its reactivity and stability. This makes it particularly useful in applications requiring high precision and reliability .
Properties
IUPAC Name |
sodium;4-(4-azido-2,3,5,6-tetrafluorobenzoyl)oxy-2,3,5,6-tetrafluorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF8N3O5S.Na/c14-2-1(3(15)5(17)10(4(2)16)23-24-22)13(25)29-11-6(18)8(20)12(30(26,27)28)9(21)7(11)19;/h(H,26,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUPHMQAIKAQQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F8N3NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376321 | |
Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221908-14-1 | |
Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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